2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate is a complex organic compound with a molecular formula of C22H26N2O7. This compound is notable for its unique structure, which includes a piperidine ring substituted with a benzyloxyamino group and a tert-butoxycarbonyl (boc) protecting group. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Benzyloxyamino Group: The benzyloxyamino group is introduced via nucleophilic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl (boc) group is added to protect the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxyamino group.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The boc group serves as a protective moiety, ensuring the compound’s stability during biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid benzyl ester ethanedioate
- (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid ethyl ester ethanedioate
- (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid methyl ester ethanedioate
Uniqueness
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate is unique due to its combination of a piperidine ring, benzyloxyamino group, and boc protecting group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C20H30N2O5 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m0/s1 |
InChI Key |
SMKPOQAIVWXDFN-DLBZAZTESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.